molecular formula C10H15NO B2493119 2-(3-Ethylphenoxy)ethanamine CAS No. 900722-23-8

2-(3-Ethylphenoxy)ethanamine

Cat. No.: B2493119
CAS No.: 900722-23-8
M. Wt: 165.236
InChI Key: VIZNJHJKVWAVCH-UHFFFAOYSA-N
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Description

2-(3-Ethylphenoxy)ethanamine is an organic compound with the molecular formula C10H15NO It is a member of the phenoxyethanamines class, characterized by the presence of an ethyl group attached to the phenoxy ring

Scientific Research Applications

2-(3-Ethylphenoxy)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be employed in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for 2-(3-Ethylphenoxy)ethanamine suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be ingested. If swallowed, immediate medical assistance should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenoxy)ethanamine typically involves the reaction of 3-ethylphenol with ethylene oxide to form 2-(3-ethylphenoxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source to yield this compound. The reaction conditions often include the use of catalysts and controlled temperatures to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenoxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acids, while reduction can produce ethylphenoxyethanol derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenoxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethylphenoxy)ethanamine: Similar structure but with the ethyl group in the para position.

    2-(3-Methylphenoxy)ethanamine: Contains a methyl group instead of an ethyl group.

    2-(3-Propylphenoxy)ethanamine: Features a propyl group in place of the ethyl group.

Uniqueness

2-(3-Ethylphenoxy)ethanamine is unique due to the specific positioning of the ethyl group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This structural variation can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-ethylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZNJHJKVWAVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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